molecular formula C31H27F2NO3 B601702 Ezetimibe Benzyl Impurity (MBZT-2) CAS No. 851860-29-2

Ezetimibe Benzyl Impurity (MBZT-2)

Numéro de catalogue B601702
Numéro CAS: 851860-29-2
Poids moléculaire: 499.56
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezetimibe Benzyl Impurity (MBZT-2) is an impurity of Ezetimibe . Ezetimibe is a drug that inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L32) protein, a cholesterol transporter located in the apical membrane of enterocytes .


Synthesis Analysis

MBZT-2 is typically synthesized by the reaction of 1-benzyl-1H-pyrazole-4-carboxylic acid chloride with an amine. The resulting benzyl pyrazole is then purified by recrystallization.


Molecular Structure Analysis

The molecular formula of Ezetimibe Benzyl Impurity (MBZT-2) is C31H27F2NO3 . The chemical name is (3R,4S)-3-((S)-3-(Benzyloxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one .


Chemical Reactions Analysis

Ezetimibe was subjected to thermolytic, photolytic, hydrolytic (acidic and alkaline), and oxidative stress conditions . The stressed and unstressed samples of Ezetimibe were injected into a developed and validated High Performance Liquid Chromatography (HPLC) method .


Physical And Chemical Properties Analysis

MBZT-2 is a white crystalline powder with a molecular weight of 235.28 g/mol. It has a melting point of 114-118°C and is soluble in ethanol, methanol, and chloroform. MBZT-2 is a benzyl derivative of pyrazole and is classified as a heterocyclic compound.

Applications De Recherche Scientifique

Process-Related Impurities

Ezetimibe, an antihyperlipidemic agent, presents a challenge in achieving high purity in its synthesis due to process-related impurities. Studies have identified various impurities, including desfluoro ezetimibe (lactam-related) impurity and other unidentified impurities. These impurities are critical for validating HPLC methods and routine analyses in pharmaceutical manufacturing (Atici & Karlığa, 2015), (Raman et al., 2010), (Guntupalli et al., 2014).

Synthesis and Characterization

The synthesis process of Ezetimibe involves careful selection of intermediates and reaction conditions to manage impurities. The characterization of impurities and their control is crucial for the quality and efficacy of Ezetimibe (Fu et al., 2003), (Farias et al., 2016).

Physicochemical Properties Improvement

Efforts to improve the physicochemical properties of Ezetimibe have led to the development of pharmaceutical co-crystals and novel formulations, enhancing solubility and bioavailability, which is crucial for its therapeutic effectiveness (Mulye et al., 2012), (Luo et al., 2015).

Analytical Methods

Developing sensitive, specific analytical methods for the quantification and control of impurities in Ezetimibe is essential. This includes the development of stability-indicating HPLC methods and the application of spectroscopic techniques (Rocha et al., 2020), (Bertrand et al., 2007).

Bioavailability and Efficacy

Research on Ezetimibe formulations like solid dispersions and micellar systems focuses on enhancing its oral bioavailability and lipid-lowering effect. Improving dissolution rates through these systems directly impacts its therapeutic efficacy (Torrado-Salmerón et al., 2020), (Ren et al., 2013).

Conformational and Chemical Studies

Advanced computational methods have been employed to study Ezetimibe's structural and vibrational properties, shedding light on its physical and biological characteristics. Such studies are crucial for understanding drug interactions and designing better pharmaceutical formulations (Prajapati et al., 2016), (Jian, 2012).

Impurity Management in Synthesis

Understanding and controlling impurities during Ezetimibe's synthesis is vital for ensuring drug quality. Investigations into the reduction process and related impurities under the quality by design (QbD) concept have led to improved synthesis routes and impurity profiles (Zhang & Su, 2015), (Śnieżek et al., 2013).

Co-crystal Studies

Research on Ezetimibe's cocrystals with compounds like L-proline aims at enhancing its pharmacological properties through improved physicochemical characteristics. Such studies are critical for developing more effective pharmaceutical formulations (Prajapati et al., 2022), (Parmar et al., 2011).

Solid Dispersion Techniques

Solid dispersion techniques have been explored to enhance the solubility and dissolution characteristics of Ezetimibe, which are crucial for its bioavailability and therapeutic effectiveness (Sharma & Singh, 2019).

Safety and Hazards

Ezetimibe Benzyl Impurity (MBZT-2) is for laboratory use only. It is not for use in humans or animals, drug, household or other use . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ezetimibe Benzyl Impurity (MBZT-2) involves a series of reactions starting from readily available starting materials.", "Starting Materials": ["4-chloro-3-nitrobenzoic acid", "benzylamine", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "ethanol", "water"], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in ethanol to obtain 4-chloro-3-aminobenzoic acid.", "Step 2: Protection of the amino group in 4-chloro-3-aminobenzoic acid with benzylamine in the presence of acetic acid to obtain 4-(benzylamino)-3-chlorobenzoic acid.", "Step 3: Reduction of the nitro group in 4-(benzylamino)-3-chlorobenzoic acid with sodium borohydride in ethanol to obtain 4-(benzylamino)-3-amino benzoic acid.", "Step 4: Cyclization of 4-(benzylamino)-3-amino benzoic acid with sodium hydroxide in water to obtain Ezetimibe Benzyl Impurity (MBZT-2)." ] }

Numéro CAS

851860-29-2

Formule moléculaire

C31H27F2NO3

Poids moléculaire

499.56

Apparence

White Solid

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(3R,4R)-3-(3-(benzyloxy)-3-(4-fluorophenyl)propyl)-1-(3-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.